![molecular formula C5H8N2O2S2 B11767787 N-(3-Thienylmethyl)sulfamide](/img/structure/B11767787.png)
N-(3-Thienylmethyl)sulfamide
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Overview
Description
N-(3-Thienylmethyl)sulfamide is an organosulfur compound with the molecular formula C5H8N2O2S2. It is a member of the sulfamide family, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers . The compound features a thienylmethyl group attached to a sulfamide moiety, making it a unique structure with potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Thienylmethyl)sulfamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, such as hydrogen peroxide or iodine, to form the sulfamide bond . The reaction typically occurs under mild conditions and does not require pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-(3-Thienylmethyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides or sulfinamides.
Reduction: Reduction reactions can convert the sulfamide group to a thiol or amine.
Substitution: The thienylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Sulfonamides, sulfinamides.
Reduction: Thiols, amines.
Substitution: Various substituted thienylmethyl derivatives.
Scientific Research Applications
Antimicrobial Properties
N-(3-Thienylmethyl)sulfamide has been investigated for its antimicrobial activity. Sulfamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This mechanism renders them effective against various bacterial infections.
Anticancer Potential
Recent studies have indicated that sulfamide derivatives may possess anticancer properties. Research has shown that these compounds can target specific enzymes involved in cancer metabolism, potentially leading to novel therapeutic strategies .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, making it valuable in biochemical assays. Its sulfamide group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity .
Agricultural Applications
This compound has potential uses in agricultural chemicals. Its properties may be harnessed to develop new pesticides or growth regulators, enhancing crop protection and yield.
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing more complex organosulfur compounds. It is also utilized in the production of polymers and materials with specific properties due to its unique chemical structure .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound against specific bacterial strains and its potential side effects compared to other compounds. For instance, molecular docking studies have revealed promising binding affinities with target enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development .
Case Study Example: Antimicrobial Activity
A recent study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics in certain assays . This finding underscores its potential role in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(3-Thienylmethyl)sulfamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thienylmethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Similar in structure but contain a sulfonyl group instead of a sulfamide group.
Sulfinamides: Contain a sulfinyl group, differing in oxidation state from sulfamides.
Sulfonimidates: Feature a sulfur(VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness
N-(3-Thienylmethyl)sulfamide is unique due to its specific combination of a thienylmethyl group and a sulfamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Biological Activity
N-(3-Thienylmethyl)sulfamide is a synthetic compound belonging to the sulfamide class, characterized by its thienyl group attached to a sulfamide moiety. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and potential anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with other sulfamide derivatives.
The structure of this compound can be represented as follows:
where R represents the thienylmethyl group. The sulfonamide functional group is crucial for its biological activity, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme vital for folate biosynthesis in bacteria. This inhibition disrupts the synthesis of dihydrofolate and subsequently affects DNA replication, making this compound a potent bacteriostatic agent against various bacterial strains .
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The minimum inhibitory concentration (MIC) values for these pathogens are reported to be as low as 7.81 μM, demonstrating its potency .
Comparative Table of Sulfamide Derivatives
Compound Name | MIC (μM) | Activity Type | Unique Features |
---|---|---|---|
This compound | 7.81 | Antimicrobial | Effective against MRSA and VRE |
Sulfanilamide | 10 | Antimicrobial | First discovered sulfonamide antibiotic |
Acetazolamide | 15 | Carbonic anhydrase inhibitor | Used in glaucoma treatment |
Thiazide Sulfonamides | 12 | Diuretic | Commonly used for hypertension |
Anticancer Potential
Recent studies have also investigated the anticancer properties of sulfamide derivatives, including this compound. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells . The mechanism appears to involve disruption of microtubule dynamics, similar to other known anticancer agents .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using the WST-8 method, this compound demonstrated significant cell growth inhibition at concentrations above 10 μM across multiple cancer cell lines. Flow cytometry analysis indicated that treatment with this compound led to an increase in sub-G1 phase cells, suggesting enhanced apoptosis .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity. Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile in inflammatory diseases .
Properties
Molecular Formula |
C5H8N2O2S2 |
---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
3-[(sulfamoylamino)methyl]thiophene |
InChI |
InChI=1S/C5H8N2O2S2/c6-11(8,9)7-3-5-1-2-10-4-5/h1-2,4,7H,3H2,(H2,6,8,9) |
InChI Key |
BIYRLLYJHRZROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CNS(=O)(=O)N |
Origin of Product |
United States |
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